

A Comprehensive Guide to Cross-Referencing Analytical Data of 3-Thiophenemethanol

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Compound of Interest

Compound Name: 3-Thiophenemethanol

Cat. No.: B153581

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For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of chemical compounds is paramount. **3-Thiophenemethanol**, a key building block in the synthesis of various pharmaceuticals and materials, is no exception. This guide provides a comparative analysis of data obtained from various analytical methods for **3-Thiophenemethanol**, offering a framework for cross-referencing and validating analytical results. By presenting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), this document aims to facilitate a deeper understanding of the compound's characteristics and ensure data integrity.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from different analytical techniques for **3-Thiophenemethanol**. This allows for a direct comparison of the key parameters derived from each method.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **3-Thiophenemethanol**

Parameter	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃ , Predicted)
Chemical Shift (δ) / ppm	7.29 (dd, 1H), 7.11 (m, 1H), 7.06 (m, 1H), 4.73 (s, 2H), 1.85 (s, 1H, OH)	142.0, 128.9, 124.8, 120.9, 60.0
Assignment	H-5, H-2, H-4, -CH ₂ -, -OH	C3, C5, C4, C2, -CH ₂ -

Note: ^1H NMR data is experimental, while ^{13}C NMR data is predicted and should be confirmed with experimental results.

Table 2: Infrared (IR) Spectroscopy Data for **3-Thiophenemethanol**

Wavenumber (cm $^{-1}$)	Assignment	Intensity
3350-3200	O-H stretch (alcohol)	Broad
3100-3000	C-H stretch (aromatic)	Medium
2950-2850	C-H stretch (aliphatic)	Medium
~1420	C=C stretch (thiophene ring)	Medium
~1020	C-O stretch (primary alcohol)	Strong

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data for **3-Thiophenemethanol**

Parameter	Value
Retention Index (non-polar column)	1052[1]
Molecular Ion (M $^+$)	m/z 114[1]
Key Fragment Ions (m/z)	85 (M $^+$ - CHO), 71, 58, 45

Table 4: High-Performance Liquid Chromatography (HPLC) Data for **3-Thiophenemethanol**

Parameter	Method 1 (SIELC)[2]	Alternative Method (Hypothetical)
Column	Newcrom R1	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile/Water/Phosphoric Acid	Acetonitrile/Water (60:40)
Detection	Not Specified	UV at 230 nm
Retention Time (min)	Not Specified	~ 4.5
Purity (%)	Not Specified	> 98%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Approximately 5-10 mg of **3-Thiophenemethanol** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: The spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans were accumulated.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A drop of neat **3-Thiophenemethanol** was placed between two potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

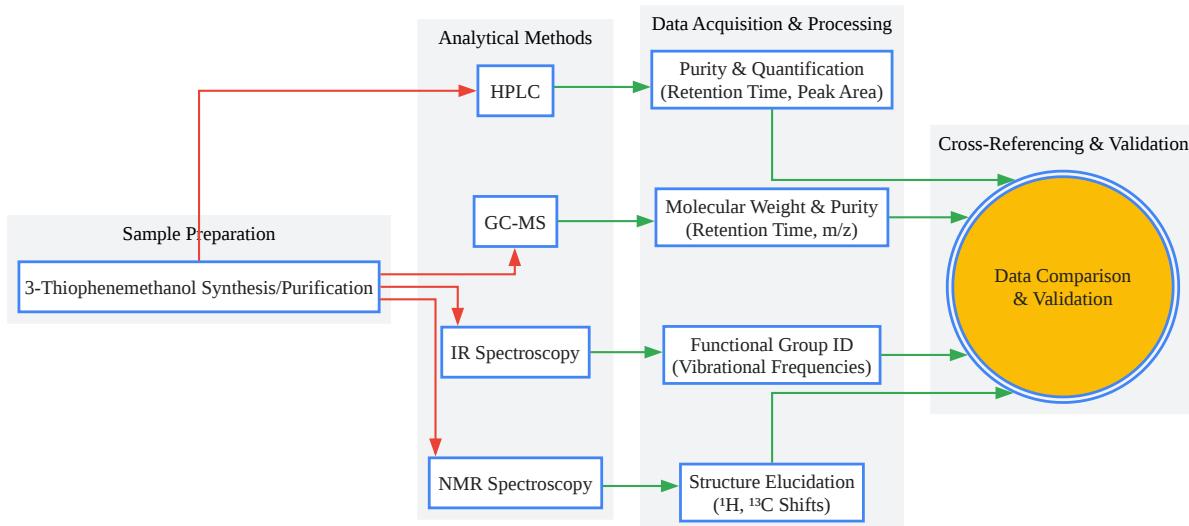
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **3-Thiophenemethanol** was prepared in dichloromethane (1 mg/mL).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system with a UV detector.
- Sample Preparation: A stock solution of **3-Thiophenemethanol** (1 mg/mL) was prepared in the mobile phase. This was further diluted to a working concentration of 0.1 mg/mL.
- Method 1 (SIELC):[\[2\]](#)
 - Column: Newcrom R1.
 - Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[\[2\]](#)
- Alternative Method (Hypothetical C18):
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 230 nm.
 - Injection Volume: 10 µL.

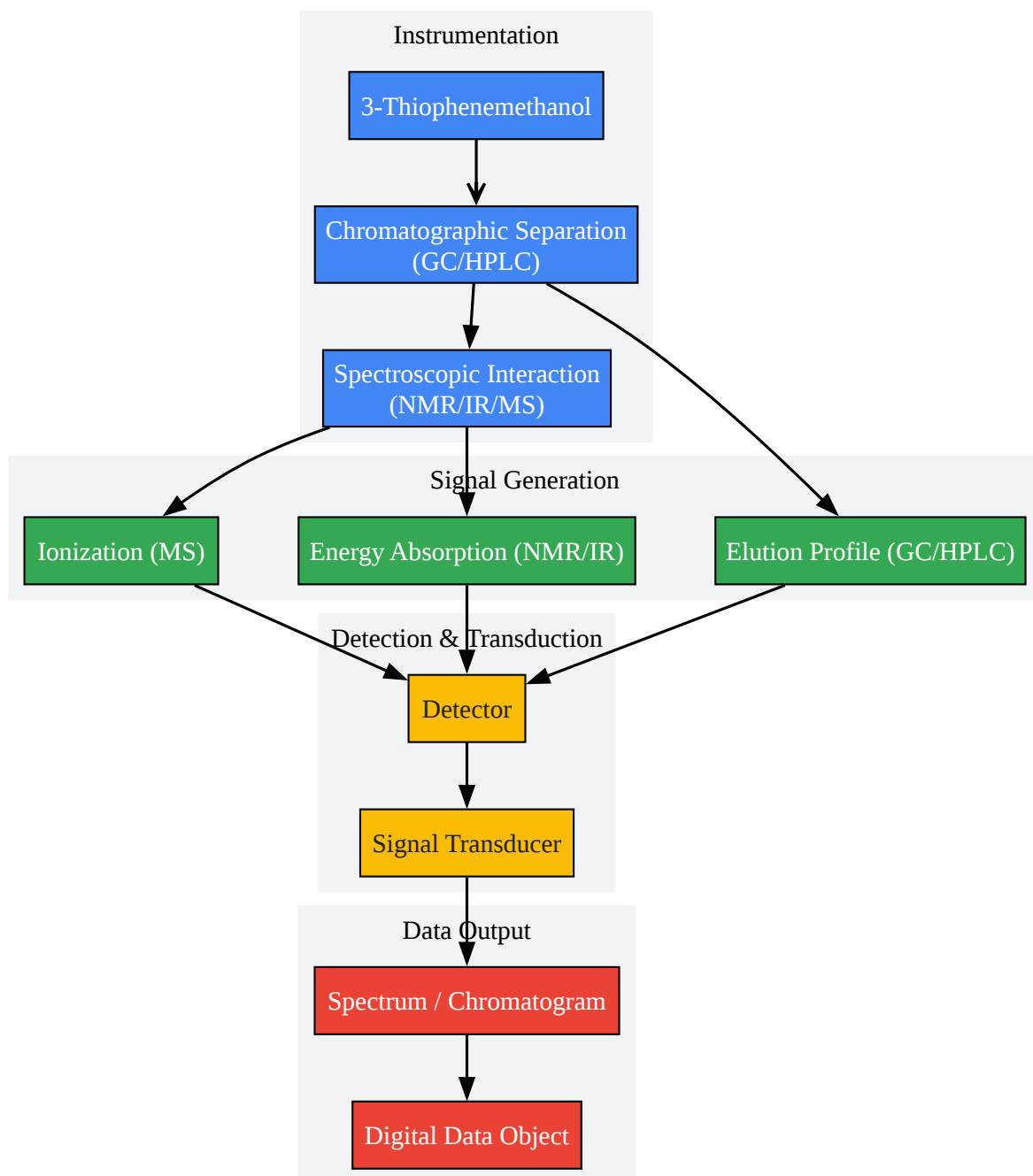
Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-referencing analytical data and the signaling pathways involved in the analytical process.



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Caption: Workflow for cross-referencing **3-Thiophenemethanol** data.



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Caption: Generalized analytical signaling pathway.

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References

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